Disperse red 86
Description
Contextualization of Disperse Red 86 within the Class of Anthraquinone (B42736) Dyes
This compound belongs to the anthraquinone class of dyes. worlddyevariety.comontosight.ai These dyes are characterized by a core structure derived from anthraquinone. This structural foundation imparts notable stability and colorfastness to the dye. Unlike azo dyes, which are characterized by an azo group (-N=N-), anthraquinone dyes like this compound are generally more chemically stable. cymitquimica.com However, it's worth noting that some sources incorrectly classify this compound as an azo dye. cymitquimica.com The anthraquinone structure is a key determinant of its chemical behavior and applications. ontosight.ai
Significance and Scope of Current Research on this compound
Research into this compound is multifaceted, spanning across various scientific and industrial domains. A primary application and area of study is in the textile industry, where it is used for dyeing synthetic fibers such as polyester (B1180765), triacetate, and polyamide. worlddyevariety.comdyestuffscn.comchemicalbook.com Its popularity in this sector stems from its excellent thermal stability, lightfastness, and washfastness. colorfuldyes.com
Beyond textiles, this compound is also utilized in the coloring of plastics and has found a place in cosmetics. chemicalbook.commedchemexpress.com In the realm of biological research, it serves as a staining agent, aiding in the visualization of cellular components for microscopy and histological studies. Emerging research has even begun to explore its potential in drug delivery systems, leveraging its properties for the encapsulation and targeted transport of therapeutic agents.
Chemical and Physical Properties
This compound is a peach-pink powder with the chemical formula C₂₂H₁₈N₂O₅S. worlddyevariety.comdyestuffscn.com It has a molecular weight of approximately 422.45 g/mol . worlddyevariety.com The dye is characterized by its low water solubility, a common feature of disperse dyes that makes them suitable for coloring hydrophobic synthetic fibers. cymitquimica.com
| Property | Value | Source |
| Molecular Formula | C₂₂H₁₈N₂O₅S | worlddyevariety.comcymitquimica.com |
| Molecular Weight | 422.45 g/mol | worlddyevariety.comdyestuffscn.com |
| Appearance | Peach-pink powder | worlddyevariety.comdyestuffscn.com |
| CAS Number | 81-68-5, 12223-43-7 | worlddyevariety.comcymitquimica.com |
| Water Solubility | 3.26mg/L at 20℃ |
Synthesis of this compound
The synthesis of this compound is a multi-step process. One documented method involves the condensation of 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid with 4-methylbenzenesulfonamide in the presence of copper sulfate (B86663) and potassium carbonate. This is followed by a methoxylation step using potassium hydroxide (B78521) and methanol (B129727). worlddyevariety.comchemicalbook.com An alternative synthesis route starts with the reaction of 1-amino-2-sulfonic acid-4-p-toluenesulfonamido-9,10-anthraquinone with methanol and potassium hydroxide.
Research Findings and Applications
Studies have consistently highlighted the high performance of this compound in dyeing applications, particularly for polyester fabrics. colorfuldyes.com Its good fastness properties ensure the longevity of the color on the fabric. worlddyevariety.comcolorfuldyes.com In biological applications, it has been noted for providing clear and high-resolution staining of cellular structures. The mechanism of its dyeing action involves the penetration of the dye molecules into the fiber matrix, where they form van der Waals and dipole interactions with the polymer chains, resulting in stable coloration.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(4-amino-3-methoxy-9,10-dioxoanthracen-1-yl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O5S/c1-12-7-9-13(10-8-12)30(27,28)24-16-11-17(29-2)20(23)19-18(16)21(25)14-5-3-4-6-15(14)22(19)26/h3-11,24H,23H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXIGAWRFDMDLTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044730 | |
| Record name | C.I. Disperse Red 86 | |
| Source | EPA DSSTox | |
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Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81-68-5, 12223-43-7 | |
| Record name | Disperse Red 86 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81-68-5 | |
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| Record name | C.I. Disperse Red 86 | |
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| Record name | Benzenesulfonamide, N-(4-amino-9,10-dihydro-3-methoxy-9,10-dioxo-1-anthracenyl)-4-methyl- | |
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| Record name | C.I. Disperse Red 86 | |
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| Record name | N-(4-amino-9,10-dihydro-3-methoxy-9,10-dioxo-1-anthryl)-4-methylbenzenesulphonamide | |
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| Record name | Benzenesulfonamide, N-(4-amino-9,10-dihydro-3-methoxy-9,10-dioxo-1-anthracenyl)-4-methyl | |
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| Record name | DISPERSE RED 86 | |
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Synthetic Methodologies and Reaction Pathways of Disperse Red 86
Established Synthetic Routes for Disperse Red 86
The traditional and most widely documented method for synthesizing this compound is a two-step process that relies on foundational organic reactions. This route is valued for its reliability and use of accessible starting materials.
The synthesis is initiated by a condensation reaction, a fundamental process in forming the core structure of the dye. This is followed by a methoxylation step, where a methoxy (B1213986) group is introduced into the molecule, completing the structure of this compound. An improved version of this process involves separating the product using methanol (B129727), which allows for the recycling of both methanol and potassium hydroxide (B78521), thereby reducing wastewater and production costs. tkechemi.com
The primary starting materials for this established pathway are 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid, commonly known as bromamine (B89241) acid, and 4-Methylbenzenesulfonamide (p-toluenesulfonamide). worlddyevariety.comchemicalbook.com
The first step is a condensation reaction between bromamine acid and p-toluenesulfonamide (B41071). This reaction is typically catalyzed by copper sulfate (B86663) in the presence of potassium carbonate and is conducted at elevated temperatures, around 97°C. The resulting intermediate is then subjected to a methoxylation reaction using a mixture of potassium hydroxide and methanol at a temperature of approximately 87–89°C. The final product, this compound, is then filtered and purified. worlddyevariety.comchemicalbook.com
Table 1: Established Synthesis Parameters for this compound
| Step | Reactants | Catalysts/Reagents | Temperature |
| Condensation | Bromamine Acid, p-Toluenesulfonamide | Copper Sulfate, Potassium Carbonate | 97°C |
| Methoxylation | Intermediate from Condensation | Potassium Hydroxide, Methanol | 87-89°C |
Condensation and Methoxylation Reactions
Advanced Synthetic Approaches for this compound and Related Chromophores
In response to the growing need for more efficient, cost-effective, and environmentally benign manufacturing processes, research has focused on developing advanced synthetic methodologies for disperse dyes like this compound.
Microwave-assisted synthesis has emerged as a significant advancement in organic chemistry and has been successfully applied to the synthesis of disperse dyes. researchgate.net This technique utilizes microwave energy to heat reactions, which can dramatically reduce reaction times, often from hours to mere minutes, and lead to higher product yields compared to conventional heating methods. researchgate.netnih.gov
For anthraquinone (B42736) dyes that share structural similarities with this compound, microwave-assisted synthesis has been demonstrated to be highly effective. For example, the synthesis of related dyes starting from bromaminic acid can be performed under microwave irradiation at 120°C, using a catalytic amount of elemental copper, achieving completion in as little as 2 to 20 minutes. ed.govagya.info This approach not only accelerates the dyeing process but also enhances dye uptake and color homogeneity on fabrics like polyester (B1180765). mdpi.comsciencepublishinggroup.com
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Related Dyes
| Method | Reaction Time | Yield | Environmental Impact |
| Conventional Heating | Several hours nih.gov | Often lower | Higher energy consumption |
| Microwave-Assisted | Minutes (2-20 min) ed.govagya.info | Generally higher researchgate.netnih.gov | Reduced energy, "green" chemistry compatible researchgate.net |
The exploration of novel catalysts and reaction conditions aims to improve the efficiency, selectivity, and environmental footprint of dye synthesis. For anthraquinone derivatives, modern cross-coupling reactions, such as the Buchwald-Hartwig and Ullmann reactions, represent advanced synthetic strategies. rsc.org These reactions, often catalyzed by copper, are used for the nucleophilic substitution of bromine in precursors like bromaminic acid to introduce various (aryl)alkylamino groups. rsc.orgnih.gov
Process optimization is another key area of research. An improved method for synthesizing this compound focuses on sustainability by altering the purification process. tkechemi.com Instead of traditional water-based washing, this method uses methanol for separation and washing. tkechemi.com The resulting methanol solution, containing unreacted potassium hydroxide, can be partially distilled to recover methanol, and the remaining solution can be recycled back into the methoxylation step. tkechemi.com This innovation significantly reduces chemical waste and lowers production costs. tkechemi.com
Mechanisms of Interaction with Substrates and Materials
Fundamental Principles of Disperse Red 86 Adsorption onto Textile Fibers
The dyeing of textile fibers, particularly polyester (B1180765), with this compound is a process driven by the dye's low water solubility and its affinity for the hydrophobic fiber. chemicalbook.com The mechanism involves the transfer of dye molecules from an aqueous dispersion to the fiber surface, followed by diffusion into the fiber's amorphous regions. chemicalbook.com
Molecular Penetration and Fiber Matrix Interaction Dynamics
The penetration of this compound into the fiber matrix is a critical step in the dyeing process. At elevated temperatures, typically around 130°C, the amorphous regions of polyester fibers swell, creating temporary voids large enough for the dye molecules to enter. chemicalbook.comchemicalbook.com This process is facilitated by the increased mobility of the polymer chains at temperatures above the fiber's glass transition temperature, which is approximately 80°C for polyester. emerald.com
Once inside the fiber, the dye molecules are held in place by weak intermolecular forces, such as van der Waals forces and dipole interactions, with the polymer chains. mdpi.com The dye molecules exist within the fiber as single molecules or small aggregates. chemicalbook.com As the temperature cools, the fiber structure contracts, trapping the dye molecules within the matrix, which contributes to the color's fastness. chemicalbook.com
Role of Dispersing Agents and Dye Molecule Aggregation
Due to their inherent insolubility in water, disperse dyes like this compound require the use of dispersing agents to create a stable and fine dispersion in the dyebath. chemicalbook.comscribd.comayshzj.com These agents, often anionic surfactants like lignosulfonates or naphthalenesulfonic acid condensates, surround the fine dye particles, preventing them from aggregating and settling out of the solution. ayshzj.comdyestuffscn.com This ensures a uniform application of the dye to the fiber surface. scribd.com
The particle size of the dye in the dispersion is crucial; commercial dyes typically have an average particle size of 0.5 to 1 micron. dyestuffscn.com Poor dispersion can lead to the formation of larger dye aggregates, which can result in uneven dyeing and surface deposits on the fabric. dyestuffscn.comresearchgate.net While some level of dye aggregation is inevitable in the dyebath, it is the monomolecularly dissolved dye that is believed to be primarily responsible for penetrating the fiber. researchgate.netwhiterose.ac.uk Dispersing agents help to maintain the equilibrium between aggregated and dissolved dye molecules. chemicalbook.com
Influence of Temperature and pH on Dye Diffusion within Fiber Structures
Temperature is a paramount factor in the diffusion of this compound into textile fibers. Increasing the dyeing temperature significantly enhances the rate of dye uptake and diffusion. mdpi.comresearchgate.net Studies have shown that for this compound, the dyeing rate constants increase with rising temperatures from 110°C to 130°C. researchgate.net This is attributed to the increased kinetic energy of the dye molecules and the greater swelling of the polymer fiber, which facilitates easier penetration. emerald.commdpi.com The dyeing process for polyester with disperse dyes is endothermic, meaning it consumes heat. mdpi.com
The pH of the dyebath also plays a critical role. For polyester dyeing with disperse dyes, an acidic pH, typically in the range of 4.5 to 5.5, is optimal. cwejournal.orgscribd.com Maintaining this pH is important to prevent the degradation of the dye and hydrolysis of the polyester fiber, ensuring satisfactory dye exhaustion and good fastness properties. cwejournal.orgscribd.com Studies on other disperse dyes have shown that the maximum adsorption often occurs in a highly acidic environment, though the optimal range for practical dyeing is milder. ceon.rs
This compound Interactions with Polymeric Substrates Beyond Textiles
The application of this compound extends beyond textiles to other polymeric materials, where its interaction properties are harnessed for various technological uses.
Incorporation into Poly(methyl methacrylate) (PMMA) Fibers
This compound and similar azo dyes can be incorporated into poly(methyl methacrylate) (PMMA) through a process called doping. mdpi.comresearchgate.net This involves dissolving the dye and the polymer in a common solvent, which is then processed to create dye-doped materials, such as films or fibers. mdpi.comnih.gov Research has shown that doping PMMA fibers with a similar dye, Disperse Red 1 (DR1), increases the material's stiffness and its glass transition temperature (Tg). mdpi.com This indicates a significant interaction between the dye molecules and the polymer matrix, affecting the material's thermomechanical properties. mdpi.com
The dye molecules are physically dispersed within the polymer matrix. researchgate.net The properties of these doped polymers can be further modified by subsequent treatments.
Doping and Annealing Effects on Polymer-Dye Interfacial Properties
The process of annealing, which involves heating the material to a temperature below its glass transition temperature and then slowly cooling it, can further alter the properties of dye-doped polymers. mdpi.comoptica.org In the case of DR1-doped PMMA fibers, annealing was found to decrease the Young's modulus while increasing the glass transition temperature. mdpi.com After simulated annealing of a PMMA matrix doped with Disperse Red chromophores, the polymer matrix tends to become more closely packed, leading to a significant change in the polymer structure around the dye molecules. researchgate.net This structural rearrangement can improve the stability of the polymer. optica.org
These studies highlight that the interfacial properties between the dye and the polymer are not static but can be manipulated through processing techniques like doping and annealing to achieve desired material characteristics.
Data Tables
Table 1: Effect of Temperature on Dyeing Rate of Polyester with this compound
| Temperature (°C) | Dyeing Rate Constant (k) | Diffusion Coefficient (D) |
| 110 | Data not available | Data not available |
| 120 | Increased from 110°C | Increased from 110°C |
| 130 | Highest among the tested temperatures | Highest among the tested temperatures |
Source: Based on findings that dyeing rate constants and diffusion coefficients for this compound increase with temperature. researchgate.net
Table 2: Influence of Processing on PMMA Doped with Disperse Red Dyes
| Processing Step | Effect on PMMA Properties |
| Doping with Disperse Red 1 | Increases stiffness and glass transition temperature (Tg). mdpi.com |
| Annealing below Tg | Decreases Young's modulus and increases Tg. mdpi.com |
| Simulated Annealing | Leads to a more closely packed polymer structure around the dye molecules. researchgate.net |
Covalent Bonding in Organic-Inorganic Composite Materials
The integration of organic dyes into inorganic matrices to create functional hybrid materials is a significant area of materials science. While simple physical dispersion is one method, creating covalent bonds between the organic dye and the inorganic network results in a far more stable and durable composite. This section explores the mechanisms by which this compound, an anthraquinone (B42736) dye, can be chemically incorporated into organic-inorganic composite materials, forming robust, covalently linked systems. The primary advantage of such covalent integration is the prevention of dye leaching, which enhances the material's long-term stability and performance.
The fundamental principle behind forming these composites involves the use of bifunctional molecules, typically silane (B1218182) coupling agents, that act as molecular bridges. mdpi.comresearchgate.net One end of the coupling agent reacts with the inorganic component, while the other end forms a covalent bond with the organic dye. mdpi.comresearchgate.net The most common method for preparing these materials is the sol-gel process, which involves the hydrolysis and condensation of molecular precursors, such as tetraethoxysilane (TEOS), to form an inorganic silica (B1680970) (SiO₂) network. acs.orgaip.orgcore.ac.uk
The chemical structure of this compound, N-(4-amino-3-methoxy-9,10-dioxo-1-anthracenyl)-4-methylbenzenesulfonamide, contains specific functional groups that are key to forming covalent linkages: a primary amine (-NH₂) and a sulfonamide group (-SO₂NH-). echemi.com These groups, particularly the primary amine, are nucleophilic and can readily react with electrophilic groups on modified silane precursors.
While direct studies on this compound are limited, extensive research on the chemically similar Disperse Red 1 (DR1) provides a clear model for the covalent incorporation mechanism. acs.orgresearchgate.net In these analogous systems, DR1 is covalently bonded into a silica network using silane coupling agents that have a reactive group capable of forming a bond with the dye's amine functionality. researchgate.net
Common reactive silanes used for this purpose include:
3-Isocyanatopropyltriethoxysilane (ICPTES): The isocyanate group (-NCO) is highly reactive towards the primary amine (-NH₂) of the dye, forming a stable urea (B33335) linkage (-NH-CO-NH-).
3-Glycidoxypropyltrimethoxysilane (GLYMO): The epoxide (oxirane) ring of GLYMO can be opened by the amine group on the dye, forming a stable carbon-nitrogen bond. aip.org
The process begins by reacting this compound with the functionalized silane (e.g., ICPTES or GLYMO). This step attaches the silane to the dye molecule. This newly formed dye-silane adduct is then introduced into the sol-gel reaction mixture, typically containing TEOS and a solvent. During the subsequent hydrolysis and condensation of the silane precursors, the trialkoxysilane end of the dye-silane adduct co-condenses with the growing inorganic network. This results in the this compound molecule being permanently and covalently integrated into the final solid silica-based matrix. acs.orgd-nb.info
This covalent attachment ensures that the dye molecules are uniformly dispersed and chemically fixed within the hybrid matrix. google.com The resulting organic-inorganic composite material exhibits enhanced thermal stability and resistance to dye migration or leaching, making it suitable for advanced applications in fields like non-linear optics and specialized coatings. acs.orggoogle.com The principle is also applicable to other anthraquinone-based dyes, which can be chemically bonded to inorganic surfaces like alumina (B75360) or incorporated into polymer chains. researchgate.netresearchgate.net
The following table summarizes the potential covalent linkages formed between this compound and common silane coupling agents.
| This compound Functional Group | Coupling Agent Reactive Group | Resulting Covalent Bond | Significance of Linkage |
| Primary Amine (-NH₂) | Isocyanate (-NCO) | Urea (-NH-CO-NH-) | Forms a highly stable, permanent bond, preventing dye leaching. |
| Primary Amine (-NH₂) | Epoxide | Carbon-Nitrogen Bond | Creates a robust link between the dye and the silane anchor. |
| Sulfonamide (-SO₂NH-) | Isocyanate (-NCO) | N-sulfonylurea linkage | Provides a secondary reaction site for covalent attachment. |
Stability and Degradation Kinetics of Disperse Red 86
Photostability and Photodegradation Mechanisms of Disperse Red 86
The ability of a dye to resist fading upon exposure to light, known as lightfastness, is a critical performance parameter. The photostability of this compound is governed by a combination of its inherent molecular structure and its interaction with the surrounding environment.
A key mechanism that can enhance the photostability of organic molecules is Excited-State Intramolecular Proton Transfer (ESIPT). This process requires the molecule to possess both a proton donor (e.g., -OH, -NH) and a proton acceptor (e.g., C=O, N=) in close geometric proximity, allowing for the formation of an intramolecular hydrogen bond. acs.org Upon photoexcitation, an ultrafast transfer of the proton occurs, creating an excited-state tautomer. acs.orgoregonstate.edu This process provides a rapid, non-radiative de-excitation pathway, which dissipates the absorbed light energy as heat, thereby preventing degradative chemical reactions. acs.org
The photochemistry of a dye is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). gu.selibretexts.org The energy difference between these orbitals (the HOMO-LUMO gap) determines the absorption wavelength, while the degree of spatial overlap between them influences the fate of the excited state. mdpi.com
For molecules with a significant charge-transfer character, the HOMO and LUMO can be spatially separated. researchgate.netarxiv.org This separation leads to a small orbital overlap, which minimizes the exchange energy (J). gu.se A smaller exchange energy reduces the energy gap between the excited singlet state (S1) and the excited triplet state (T1), promoting efficient intersystem crossing. gu.se This provides another non-radiative pathway for the dissipation of absorbed energy, enhancing photostability. arxiv.org The structure of this compound, an anthraquinone (B42736) derivative, incorporates donor (amino) and acceptor (carbonyl) groups, which can induce charge transfer character upon excitation. This separation of frontier orbitals likely contributes to its good photostability by facilitating rapid, non-destructive energy dissipation.
| HOMO/LUMO Overlap | Exchange Energy (J) | S1-T1 Energy Gap (ΔEST) | Primary De-excitation Pathway | Resulting Photostability |
|---|---|---|---|---|
| Large | Large | Large | Fluorescence (Radiative) | Lower |
| Small | Small | Small | Intersystem Crossing / Internal Conversion (Non-radiative) | Higher |
While photodegradation is often an irreversible process, some dye-polymer systems exhibit a remarkable phenomenon known as reversible photodegradation or self-healing. rsc.org This has been observed in several anthraquinone derivatives doped into polymer matrices like poly(methyl methacrylate) (PMMA). rsc.orgresearchgate.netarxiv.org In this process, initial photodegradation, such as bond cleavage, is followed by a partial recovery of the dye's original state. rsc.org
Several mechanisms have been proposed for this behavior. One model suggests that the polymer matrix can trap photodissociated fragments, preventing them from diffusing away and allowing them to recombine, thus "healing" the dye molecule. rsc.org While specific studies on this compound are limited, its structural similarity to other anthraquinone dyes like Disperse Orange 11, which exhibits self-healing, suggests that it may also undergo reversible photodegradation in suitable polymer hosts. rsc.orgarxiv.orgijop.ir This phenomenon is distinct from self-healing polymers where additional repair chemicals are involved; here, it is an intrinsic property of the dye-polymer system. rsc.orgrsc.org
The lightfastness of a dye is fundamentally linked to its chemical structure, particularly the chromophoric nucleus and the nature of its substituents. scispace.comnih.gov
Chromophoric Nucleus: this compound is based on an anthraquinone core. Anthraquinone dyes are generally recognized for their superior lightfastness compared to other classes like azo dyes. scispace.comhermetachem.com This inherent stability is due to the robust, conjugated ring system which is less susceptible to photochemical attack.
Substituent Effects: The groups attached to the chromophore can significantly modify its stability. nih.govsapub.org Key substituents in this compound include a methoxy (B1213986) group (-OCH₃) and a p-toluenesulfonamide (B41071) group. These substituents influence the electron density within the chromophore and can affect its interaction with the fiber substrate, both of which impact lightfastness. nih.govacs.org For instance, electron-withdrawing or donating groups can alter the energy of the excited state and its susceptibility to degradation pathways. The molecular weight and polarity of the dye, influenced by these substituents, also play a role in its stability within the fiber. nih.gov Generally, increasing the molecular size and incorporating polar groups can enhance fastness properties. scispace.com
| Structural Feature | Example | General Effect on Lightfastness | Reason |
|---|---|---|---|
| Azo Chromophore (-N=N-) | Disperse Red 1 | Moderate | The azo bond can be susceptible to photochemical cleavage. nih.gov |
| Anthraquinone Chromophore | This compound | Good to Excellent | The fused aromatic ring system is highly stable. scispace.comhermetachem.com |
| Electron-donating Groups | -NH₂, -OCH₃ | Variable; can increase or decrease | Alters electron density and excited state reactivity. jcsp.org.pk |
| Electron-withdrawing Groups | -NO₂, -CN | Variable; often improves | Can stabilize the molecule by lowering excited state energy. sapub.org |
Reversible Photodegradation and Self-Healing Phenomena in Dye-Polymer Systems
Thermal Stability and Sublimation Characteristics of this compound
The performance of disperse dyes is also critically dependent on their behavior at high temperatures, which are encountered during both the dyeing process and the subsequent use of the dyed textile.
Disperse dyes are typically applied to synthetic fibers like polyester (B1180765) using high-temperature methods, such as high-temperature pressure dyeing (at 120-130°C) or pad-thermosol dyeing (at 180-220°C). scribd.comcolourinn.in Therefore, dyes like this compound must possess significant thermal stability to withstand these conditions without decomposing. The stable anthraquinone structure contributes to this high thermal resistance. hermetachem.com
Sublimation, the transition from a solid to a gas phase, is another key thermal property. Good sublimation fastness is required to prevent the dye from migrating out of the fiber during heat treatments like ironing or in high-temperature environments. scispace.com However, the property of sublimation is harnessed in transfer printing, where the dye is sublimated from a paper onto the fabric. This compound is listed as a sublimating dye suitable for ink-jet applications, with a sublimation temperature range of 70 to 260°C. google.com The sublimation resistance of anthraquinone dyes can be improved by increasing their molecular weight or by introducing polar groups, which enhance the forces holding the dye within the fiber. scispace.com
While specific decomposition pathways for this compound are not extensively detailed, general reactions for anthraquinone dyes under harsh conditions could include oxidation of the core structure or cleavage of the substituent groups.
| Property | Typical Range / Value | Relevance for this compound |
|---|---|---|
| High-Temperature Dyeing | 120 - 130 °C | The dye must be stable at these application temperatures. colourinn.in |
| Thermosol Dyeing | 180 - 220 °C | Requires high thermal stability to prevent degradation. scribd.com |
| Sublimation Temperature | 70 - 260 °C | Relevant for transfer printing applications. google.com |
| Sublimation Fastness | Moderate to Good | Important for the durability of the final dyed product. scispace.com |
Sublimation Behavior in Heat Setting and Pleating Processes
This compound, an anthraquinone-based dye, is utilized for coloring synthetic fibers like polyester, triacetate, and nylon, where it is valued for its excellent thermal stability and colorfastness. The sublimation fastness, or the resistance of the dye to transitioning from a solid to a gaseous state upon heating, is a paramount requirement for dyed polyester fabrics. blogspot.com This property is crucial because textiles are often subjected to high temperatures during processes such as heat setting, durable pleating, ironing, and the thermal fixation of prints. blogspot.com
The sublimation behavior of disperse dyes is intrinsically linked to their molecular structure, particularly their molecular weight and the presence of polar groups. umt.edu.pk Dyes with lower molecular weights tend to have higher vapor pressures, making them more susceptible to sublimation at elevated temperatures. umt.edu.pk This can lead to several issues, including changes in the fabric's shade, staining of adjacent materials, and poor color yield during thermal fixation. blogspot.com
This compound is recognized for its high performance in these aspects. sci-hub.ru As an anthraquinone dye, it possesses a larger and more complex molecular structure compared to many smaller azo-based disperse dyes, contributing to its lower vapor pressure and superior sublimation fastness. umt.edu.pk This inherent stability makes it a suitable choice for applications requiring high heat resistance, such as in automotive textiles. sci-hub.ru The standard method for evaluating sublimation fastness involves testing the dyed material for color change and staining at specific temperatures and durations.
Table 1: Standard Test Conditions for Sublimation Fastness
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Temperature | 180 °C | 210 °C |
| Duration | 30 seconds | 30 seconds |
Source: ISO 105-P01 as cited by industry resources. blogspot.com
Abiotic Environmental Degradation Pathways
The environmental fate of textile dyes is a significant area of study. Abiotic degradation, which involves non-biological processes, is a key factor in determining the persistence of these compounds in the environment. For disperse dyes, the primary abiotic degradation mechanisms considered are photolysis (degradation by light) and hydrolysis (reaction with water). scbt.commst.dk These dyes are designed to be chemically stable to ensure the longevity of their color, which often translates to resistance against environmental degradation. mst.dkcanada.ca
Photolysis and Hydrolysis as pH-Dependent Processes
Photolysis and hydrolysis are considered important natural abiotic degradation pathways for dyes, with their efficiency often being a function of pH in the environmental range of 4 to 9. scbt.commst.dk
Hydrolysis: For disperse dyes as a class, hydrolysis is generally not considered a significant degradation route. scbt.comcanada.ca These dyes are applied as fine aqueous dispersions to hydrophobic fibers and lack the readily hydrolyzable groups found in other dye classes, such as reactive dyes. umt.edu.pkmst.dk
Photolysis: The degradation of dyes by light, or photolysis, is a more relevant pathway. While disperse dyes are designed for good lightfastness on textiles, their stability can differ when dispersed in an aqueous environment and exposed to UV radiation from sunlight. mst.dk The rate of photolysis can be influenced by pH. scbt.compolyu.edu.hk Although specific studies detailing the pH-dependent photolysis of this compound are not prevalent, research on other disperse dyes has shown that degradation rates can be significantly affected by the acidity or alkalinity of the water. polyu.edu.hk this compound is noted for its high lightfastness, a quality attributed to its stable anthraquinone structure. sci-hub.ru
Assessment of Photo-Reduction's Role in Environmental Fate
This compound is an anthraquinone dye, not an azo dye, and its core structure is inherently more stable. The anthraquinone structure is less susceptible to reductive cleavage compared to the azo linkage. Given the high general chemical and photolytic stability of anthraquinone dyes, the contribution of photo-reduction to the total environmental degradation of this compound is likely to be minimal. scbt.commst.dk
Table 2: Summary of Abiotic Degradation Pathways for Disperse Dyes
| Degradation Pathway | Relevance to this compound | Influencing Factors |
|---|---|---|
| Hydrolysis | Generally low/insignificant scbt.commst.dk | Presence of hydrolyzable groups (lacking in disperse dyes) |
| Photolysis | Relevant, but dye has high stability sci-hub.ru | pH, UV radiation intensity scbt.compolyu.edu.hk |
| Photo-reduction | Considered very slow/minor scbt.com | Molecular structure (Anthraquinone is highly stable) |
Environmental Fate and Remediation Strategies for Disperse Red 86
Environmental Distribution and Exposure Pathways
The widespread use of Disperse Red 86 in industrial processes leads to its release into various environmental compartments, posing potential risks to ecosystems and human health.
Contamination of Aquatic Environments from Industrial Effluents
Industrial effluents from textile dyeing facilities are a primary source of this compound contamination in aquatic environments. nih.govpisrt.org The dyeing process is often inefficient, with a significant percentage of the dye not fixing to the fabric and being discharged into wastewater. unesp.brmdpi.com Due to their chemical stability and resistance to conventional wastewater treatment methods, these dyes persist in water bodies. nih.govunesp.br The presence of such dyes in aquatic ecosystems can reduce light penetration, inhibiting photosynthesis in aquatic plants, and can be toxic to aquatic life. pisrt.orgmdpi.com
The low water solubility of disperse dyes like this compound means they have a tendency to accumulate on surfaces rather than remaining dissolved in the water column. iwaponline.comresearchgate.net This can lead to their adsorption onto sediments and suspended solids, creating a long-term reservoir of contamination.
Presence and Quantification in Indoor Dust Environments
Beyond industrial settings, disperse dyes, including those structurally similar to this compound, have been identified as contaminants in indoor environments. Textile fibers shed from clothing, upholstery, and other fabrics contribute to the accumulation of these dyes in household dust. researchgate.netduke.edunih.gov Studies have detected various disperse dyes in house dust at significant concentrations. researchgate.netnih.govusask.ca This is a concern for human exposure, particularly for children who may have higher contact with dust through crawling and hand-to-mouth behaviors. duke.edunih.gov The presence of these dyes in the indoor environment highlights a direct pathway for human exposure outside of occupational settings. duke.edu
Advanced Remediation Technologies for this compound in Wastewater
The limitations of conventional wastewater treatment in removing recalcitrant compounds like this compound have driven research into more advanced and effective remediation technologies.
Adsorption Processes and Mechanisms
Adsorption has emerged as a highly effective and widely studied method for the removal of dyes from wastewater due to its operational simplicity, high efficiency, and the potential for adsorbent regeneration. rsc.orgrshanthini.com The process involves the transfer of dye molecules from the liquid phase to the surface of a solid adsorbent.
Understanding the kinetics and equilibrium of the adsorption process is crucial for designing efficient treatment systems. Several models are used to describe the adsorption behavior of dyes like this compound.
Pseudo-first-order and Pseudo-second-order kinetics: These models describe the rate at which the dye is adsorbed onto the adsorbent. The pseudo-second-order model is often found to better fit the experimental data for disperse dye adsorption, suggesting that the rate-limiting step may be chemisorption involving valence forces through sharing or exchange of electrons. bioline.org.brrsc.orgscirp.org
Intra-particle Diffusion: This model helps to identify the diffusion mechanism. Studies have shown that the adsorption of disperse dyes can be a multi-step process, with both surface adsorption and intra-particle diffusion playing a role. researchgate.netdaneshyari.com The process is often not controlled by a single step. researchgate.net
Langmuir, Freundlich, and BET Isotherms: These models describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed on the adsorbent at a constant temperature.
The Langmuir isotherm assumes monolayer adsorption on a homogeneous surface. iwaponline.com
The Freundlich isotherm is an empirical model that describes multilayer adsorption on a heterogeneous surface. iwaponline.comresearchgate.net
The Brunauer-Emmett-Teller (BET) isotherm also describes multilayer adsorption and has been found to fit the adsorption data for some disperse dyes well, indicating physical adsorption. rshanthini.comresearchgate.net
Table 1: Adsorption Kinetic and Isotherm Models for Disperse Dyes
| Model | Description | Relevance to Disperse Dye Adsorption |
| Pseudo-first-order | Describes the rate of adsorption based on the adsorbent's capacity. | Often used, but the pseudo-second-order model frequently provides a better fit for disperse dyes. rsc.org |
| Pseudo-second-order | Describes the rate of adsorption based on the assumption that the rate-limiting step is chemisorption. | Frequently provides a good fit for disperse dye adsorption data, suggesting chemical interactions are significant. bioline.org.brscirp.org |
| Intra-particle Diffusion | Describes the movement of adsorbate molecules from the bulk solution into the pores of the adsorbent. | Often indicates that adsorption is a multi-step process and not solely controlled by diffusion within the adsorbent particles. researchgate.netdaneshyari.com |
| Langmuir Isotherm | Assumes monolayer adsorption onto a surface with a finite number of identical sites. | Can be applicable, but often less so than models that account for heterogeneous surfaces and multilayer adsorption. iwaponline.com |
| Freundlich Isotherm | Empirically describes multilayer adsorption on a heterogeneous surface. | Often provides a good fit for disperse dye adsorption, indicating a heterogeneous adsorbent surface. iwaponline.comresearchgate.net |
| BET Isotherm | Describes multilayer adsorption on a solid surface. | Has been shown to fit experimental data for disperse dyes, suggesting physical adsorption in some cases. rshanthini.comresearchgate.net |
The choice of adsorbent material is critical for the efficiency of dye removal. A variety of materials have been investigated for their potential to adsorb this compound and other disperse dyes.
Activated Carbon: Commercial activated carbon is a widely used and effective adsorbent due to its high surface area and porous structure. scirp.orgresearchgate.net Studies have demonstrated its ability to adsorb disperse dyes from aqueous solutions. scirp.orgresearchgate.net The adsorption process on activated carbon is often physical in nature. researchgate.net
Biosorbents: In the quest for low-cost and sustainable alternatives, various biosorbents have been explored. These materials are derived from biological sources and are often waste products from agriculture or industry.
Olive pomace: This waste material from olive oil production has shown high efficiency in removing disperse dyes from water. mdpi.com The porous structure and the presence of functional groups like cellulose (B213188) and lignin (B12514952) contribute to its adsorbent properties. mdpi.com
Microorganisms: Biomass from microorganisms such as fungi and bacteria can also be used as biosorbents. tuiasi.ronih.govfrontiersin.org For instance, Lentinus concinnus has been shown to adsorb Disperse Red 60. tuiasi.ro The cell walls of these microorganisms contain various functional groups that can bind to dye molecules.
Functional Groups: The surface chemistry of the adsorbent plays a vital role in the adsorption process. Functional groups on the adsorbent surface, such as carboxyl, hydroxyl, and amino groups, can interact with the dye molecules through various mechanisms, including electrostatic interactions, hydrogen bonding, and van der Waals forces. etowndyes.comrsc.org For example, the aromatic rings in the structure of this compound can lead to hydrophobic interactions with non-polar regions of an adsorbent. etowndyes.com
Table 2: Adsorbent Materials for Disperse Dye Removal
| Adsorbent Material | Source/Type | Key Characteristics | Removal Efficiency |
| Activated Carbon | Commercial | High surface area, porous structure. scirp.orgresearchgate.net | Effective for various disperse dyes. scirp.orgresearchgate.net |
| Olive Pomace | Agricultural Waste | High porosity, contains cellulose and lignin. mdpi.com | High removal efficiency for Disperse Red dyes. mdpi.com |
| Lentinus concinnus | Fungi (Biosorbent) | Microbial biomass with active binding sites. tuiasi.ro | Effective for Disperse Red 60. tuiasi.ro |
| Bentonite Clay | Natural Clay | Layered silicate (B1173343) structure. iwaponline.comircwash.org | High removal for Disperse Red 1. iwaponline.comircwash.org |
| Fly Ash | Industrial By-product | Contains silica (B1680970) and alumina (B75360). iwaponline.comircwash.org | Good removal for Disperse Red 1. iwaponline.comircwash.org |
Desorption Studies and Adsorbent Regeneration
The adsorption process, which binds dye molecules to the surface of an adsorbent material, is a widely used method for dye removal. nih.gov However, the regeneration of the adsorbent and the recovery of the dye are crucial for the economic viability and sustainability of this method. Desorption studies focus on reversing the adsorption process to release the captured dye from the adsorbent.
The effectiveness of desorption depends on several factors, including the type of adsorbent, the nature of the dye, and the eluent (a solution used to extract one material from another) used. For instance, studies on various dyes have shown that changing the pH of the eluent can significantly impact desorption efficiency. Acidic solutions, such as those containing hydrochloric acid (HCl), have been used to regenerate adsorbents by protonating the adsorbent surface, which can facilitate the release of anionic dyes. nih.gov Similarly, alkaline solutions can be effective for desorbing cationic dyes.
Research has demonstrated the potential for regenerating various biomass-based adsorbents. For example, one study reported a desorption efficiency of 90.3% for Congo red dye from a bio-adsorbent using ethanol (B145695) as the eluent. frontiersin.org Another study highlighted the use of glacial acetic acid to recover disperse dyes, which is advantageous as it is also used in the dyeing process, allowing for potential recycling of both the adsorbent and the dye. researchgate.net
The ability to regenerate and reuse adsorbents multiple times is a key area of investigation. Some composite materials have been shown to be reusable for at least three cycles with the use of an acidified solution as the eluent. frontiersin.org The choice of eluent and the desorption conditions are critical and must be optimized for each specific adsorbent-dye system to ensure high recovery rates and maintain the integrity of the adsorbent for subsequent cycles. nih.gov
Table 1: Examples of Adsorbent Regeneration Studies
| Adsorbent | Dye Name | Eluent | Desorption Efficiency (%) | Reference |
|---|---|---|---|---|
| Deoiled soy | Congo red | Not specified | 90 | nih.gov |
| Bottom ash | Congo red | Not specified | 80 | nih.gov |
| Corynebacterium glutamicum | Reactive black 5 | Not specified | 80 | nih.gov |
| Java citronella-based bio-adsorbent | Congo red | Ethanol | 90.3 | frontiersin.org |
| Composite material | Methylene Blue | HCl-acidified solution (pH 2) | Not specified, but reusable for at least 3 cycles | frontiersin.org |
| Olive pomace | Disperse Orange 30, Disperse Red 167 | Glacial acetic acid | Not specified, but recovery was achieved | researchgate.net |
Chemical and Physicochemical Treatment Methods
Chemical and physicochemical methods offer alternative or complementary approaches to adsorption for the removal of dyes like this compound from wastewater.
Coagulation and flocculation are established wastewater treatment processes that involve the destabilization of colloidal particles, followed by their aggregation into larger flocs that can be easily removed by sedimentation or filtration. mdpi.comircwash.org The primary mechanisms involved are charge neutralization and interparticle bridging. nih.gov
The effectiveness of coagulation-flocculation depends on optimizing several parameters, including the type and dosage of the coagulant, pH, and mixing conditions. nih.govresearchgate.net Common coagulants include inorganic salts like aluminum sulfate (B86663) (alum) and ferric chloride, as well as natural and synthetic polymers. ircwash.orgresearchgate.net For Disperse Red dyes, studies have shown that removal efficiency can be influenced by pH, with some research indicating higher efficiency in alkaline conditions. nih.gov
Optimizing the coagulant dosage is critical; an insufficient amount will not achieve effective destabilization, while an excessive dose can lead to the restabilization of particles and reduced efficiency. nih.gov For example, in a study using a natural coagulant, the removal efficiency of a disperse dye increased with coagulant concentration up to an optimal point, after which it decreased. nih.gov Research on a synthetic wastewater containing a disperse red dye found that ferric chloride was more effective than aluminum sulfate as a coagulant. researchgate.net
Advanced Oxidation Processes (AOPs) are a group of chemical treatment methods that rely on the generation of highly reactive oxygen species, primarily hydroxyl radicals (•OH), to oxidize and degrade organic pollutants. ijcce.ac.irkirj.ee These processes are often effective for treating complex and non-biodegradable compounds like disperse dyes. ijcce.ac.ir
Several AOPs have been investigated for dye degradation, including:
Ozonation: Ozone (O₃) is a powerful oxidant that can directly react with dye molecules or decompose to form hydroxyl radicals, especially at higher pH levels. mdpi.com Combining ozone with hydrogen peroxide (H₂O₂) or UV radiation can enhance the generation of hydroxyl radicals. mdpi.comoapen.org
Fenton and Photo-Fenton Processes: The Fenton process involves the reaction of hydrogen peroxide with ferrous ions (Fe²⁺) to produce hydroxyl radicals. kirj.ee The efficiency of this process can be significantly increased by exposure to UV light (photo-Fenton), which promotes the regeneration of Fe²⁺ and generates additional radicals. mdpi.com
UV/H₂O₂: This process involves the photolysis of hydrogen peroxide by UV radiation to generate hydroxyl radicals. mdpi.com It is a commercially applied photochemical process for water treatment. mdpi.com
Photocatalysis: This method uses a semiconductor catalyst, such as titanium dioxide (TiO₂), which, when irradiated with UV light, generates electron-hole pairs that lead to the formation of reactive oxygen species. nih.gov
Anodic Oxidation: This electrochemical AOP involves the generation of oxidants at the surface of an anode to degrade pollutants.
The choice of AOP depends on factors such as the specific pollutant, water matrix, and treatment objectives. Combining different AOPs can often lead to higher degradation rates. ijcce.ac.ir
Membrane separation processes utilize semi-permeable membranes to separate contaminants from water based on size, charge, and other physical properties. nih.gov These technologies can be highly effective for dye removal and water reuse. researchgate.net
Key membrane processes applicable to dye wastewater treatment include:
Microfiltration (MF): MF membranes have the largest pore sizes and are typically used to remove suspended solids and larger colloidal particles. nih.gov They are often used as a pre-treatment step to protect more sensitive membranes downstream. researchgate.net
Nanofiltration (NF): NF membranes have smaller pores than MF and can remove dissolved organic molecules, including dyes, as well as multivalent ions. nih.gov NF is considered a promising technology for textile wastewater treatment due to its lower energy consumption compared to reverse osmosis. researchgate.net The removal efficiency of NF membranes can be influenced by factors such as pH and the initial dye concentration. researchgate.net
Reverse Osmosis (RO): RO membranes have the smallest pore sizes and can remove a wide range of dissolved salts and small organic molecules, producing high-quality permeate. mdpi.com While highly effective, RO is generally more energy-intensive than NF. researchgate.net
Membrane fouling, the accumulation of rejected materials on the membrane surface, is a significant challenge in these processes, but can be managed through appropriate pre-treatment and cleaning protocols. researchgate.net
Advanced Oxidation Processes (Ozonation, Fenton, UV/H2O2, Photocatalysis, Anodic Oxidation)
Biological Degradation and Bioremediation Approaches
Biological methods utilize microorganisms and their enzymes to break down organic pollutants into less harmful substances. These approaches are often considered more environmentally friendly and cost-effective than chemical and physical methods. nih.gov
The key to the microbial degradation of azo dyes, a large class of synthetic dyes, is the cleavage of the azo bond (-N=N-), which is responsible for their color. nih.govnih.gov This initial step, known as decolorization, is often carried out by enzymes called azoreductases under anaerobic or anoxic conditions. nih.gov The resulting aromatic amines can then be further degraded, often under aerobic conditions, by other microbial enzymes. nih.gov
A wide range of microorganisms, including bacteria and fungi, have been shown to decolorize and degrade various dyes. nih.govtandfonline.com Bacterial strains from genera such as Bacillus, Pseudomonas, and Enterobacter have demonstrated significant dye degradation capabilities. tandfonline.comresearchgate.net For instance, some Bacillus species have been reported to achieve high degradation percentages for various azo dyes. tandfonline.com
The degradation process can occur through several mechanisms, including biosorption (adsorption of the dye onto the microbial biomass), bioaccumulation (uptake of the dye into the cells), and enzymatic degradation. nih.govresearchgate.net The enzymes involved are not limited to azoreductases; other enzymes like laccases and peroxidases also play a role in the degradation of the aromatic intermediates. nih.govmdpi.com
The efficiency of microbial degradation is influenced by environmental factors such as pH, temperature, oxygen levels, and the presence of other nutrients. researchgate.net In some cases, a consortium of different microbial species can achieve more complete degradation than a single strain due to synergistic metabolic activities. tandfonline.comresearchgate.net
Optimization of Biological Process Parameters (pH, Temperature, Dye Concentration)kjom.org
The efficiency of biological degradation of azo dyes is significantly influenced by operational parameters. Optimizing these conditions is crucial for maximizing the decolorization and mineralization of the target compound. Key parameters that govern the efficacy of microbial remediation include the pH of the medium, incubation temperature, and the initial concentration of the dye. While specific research focusing exclusively on this compound is limited, studies conducted on structurally similar disperse red dyes provide essential insights into the optimal conditions for its biological treatment. The efficiency of bioremediation is heavily dependent on the specific microbial strains or enzymes employed in the process. researchgate.net
pH
The pH of the wastewater is a critical factor that affects the enzymatic activity and metabolic pathways of microorganisms, as well as the transport of dye molecules across the cell membrane. researchgate.net Most dye removal by bacteria occurs optimally in a pH range of 6.0 to 10.0. frontiersin.org For fungal degradation, the optimal pH is often in the neutral to mildly acidic range. biotechnologia-journal.org
Research on the bacterial strain Providencia rettgeri HSL1 demonstrated that while the strain could decolorize Disperse Red 78 over a broad pH range, the optimal pH for decolorization was found to be 7.0. researchgate.net Similarly, a study on various indigenous Aspergillus fungal strains (including A. flavus, A. fumigatus, A. niger, and A. terreus) identified a pH of 7 as optimal for the degradation of Disperse Red 1, achieving over 86% decolorization. researchgate.net The transport of dye molecules across the microbial cell membrane is considered a rate-limiting step in decolorization, and this process is significantly influenced by the external pH. researchgate.net
Table 1: Effect of pH on the Biological Decolorization of Disperse Red Dyes
| Organism | Dye | Optimal pH | Decolorization Efficiency (%) | Source |
| Providencia rettgeri HSL1 | Disperse Red 78 | 7.0 | 98% | researchgate.net |
| Aspergillus strains | Disperse Red 1 | 7.0 | >86% | researchgate.net |
Temperature
Temperature directly influences microbial growth rates, enzyme kinetics, and stability. biotechnologia-journal.org An increase in temperature can accelerate dye decolorization up to an optimal point, beyond which enzymatic activity may decrease due to denaturation. tandfonline.com Most bacteria demonstrate optimal growth and dye degradation at temperatures between 30°C and 40°C, while fungi typically prefer a range of 25°C to 35°C. biotechnologia-journal.orgtandfonline.com
In a study involving Providencia rettgeri strain HSL1, the enhanced decolorization of Disperse Red 78 was observed at a temperature of 30°C. researchgate.net Any increase or decrease from this optimal temperature resulted in a marginal reduction in decolorization performance. researchgate.net Research on fungal strains from the genus Aspergillus showed that the optimal temperature range for the decolorization of Disperse Red 1 was between 30°C and 35°C. researchgate.net Another study using the white-rot fungus Coriolus versicolor achieved a 76% removal of a disperse red dye, highlighting the potential of fungal systems in remediation. pu.edu.pk
Table 2: Effect of Temperature on the Biological Decolorization of Disperse Red Dyes
| Organism | Dye | Optimal Temperature (°C) | Decolorization Efficiency (%) | Source |
| Providencia rettgeri HSL1 | Disperse Red 78 | 30 | 98% | researchgate.net |
| Aspergillus strains | Disperse Red 1 | 30-35 | >86% | researchgate.net |
| Coriolus versicolor | Disperse Red | Not Specified | 76% | pu.edu.pk |
Dye Concentration
The initial concentration of the dye is another pivotal factor affecting the rate and extent of biological degradation. While a certain concentration is necessary to induce the relevant enzymatic systems in microorganisms, very high concentrations can be inhibitory or toxic. biotechnologia-journal.org High dye concentrations can block enzyme active sites, leading to a decrease in degradation efficiency. biotechnologia-journal.org
For the bacterial strain Providencia rettgeri HSL1, the maximum decolorization of Disperse Red 78 was achieved at an initial concentration of 50 mg/L within 36 hours. researchgate.net Higher concentrations of the dye appeared to extend the time required for complete decolorization. researchgate.net In studies involving Aspergillus strains for the degradation of Disperse Red 1, the optimal initial dye concentration was found to be 100 mg/L. researchgate.net Research using a rhizosphere bacterial consortium to degrade a "Disperse Red" dye found that the rate of degradation was highly dependent on the concentration of glucose as a co-substrate, achieving up to 56.17% decolorization after 72 hours under anaerobic conditions. lifesciencesite.comhspublishing.org
Table 3: Effect of Initial Dye Concentration on Biological Decolorization
| Organism | Dye | Optimal Concentration (mg/L) | Decolorization Efficiency (%) | Source |
| Providencia rettgeri HSL1 | Disperse Red 78 | 50 | 98% | researchgate.net |
| Aspergillus strains | Disperse Red 1 | 100 | >86% | researchgate.net |
| Rhizosphere bacterial consortium | Disperse Red | Not Specified | 56.17% (with 10% glucose) | lifesciencesite.comhspublishing.org |
Toxicological and Ecotoxicological Assessment of Disperse Red 86
Mammalian Toxicity Studies and Mechanisms
While specific comprehensive toxicological data for Disperse Red 86 is not extensively available, information can be inferred from studies on similar disperse dyes and related compounds.
Prolonged or repeated exposure to certain disperse dyes may lead to cumulative health effects impacting specific organs or biochemical systems. scbt.com For instance, some azo dyes, a different class of colorants, have been associated with organ-specific toxicity, particularly affecting the liver and urinary bladder in experimental animals. mst.dk Studies on Disperse Red 17, another disperse dye, indicated that repeated oral administration in rats did not result in significant organ-specific toxicity at the tested doses, though detailed histological examinations were not performed. europa.eu The evaluation of reactive textile dyes on organ-specific cell lines, such as human keratinocytes (HaCaT) and hepatic cells (HepaRG), has shown that some dyes can induce cytotoxicity, with epidermal cells sometimes exhibiting greater sensitivity than liver cells. ecotoxbrasil.org.br This highlights the importance of considering target organ specificity in toxicity assessments. ecotoxbrasil.org.br
Certain chemicals, including some dye classes, have the potential to interact with hemoglobin, the oxygen-carrying protein in red blood cells, leading to a condition called methemoglobinemia. scbt.commst.dk In this condition, the iron within hemoglobin is oxidized from the ferrous (Fe2+) to the ferric (Fe3+) state, rendering it incapable of binding and transporting oxygen. aefa.espharmacyjoe.com This results in a functional anemia, where despite adequate oxygen in the air, the blood's capacity to deliver it to the tissues is diminished. aefa.esmedscape.com
Exposure to aromatic amines, which can be breakdown products of azo dyes, is a known cause of methemoglobinemia. mst.dk The substance and/or its metabolites can bind to hemoglobin, inhibiting normal oxygen uptake. scbt.com Symptoms of methemoglobinemia are proportional to the concentration of methemoglobin in the blood and can include cyanosis (a bluish discoloration of the skin), headache, dizziness, and in severe cases, can be fatal. pharmacyjoe.commedscape.com While direct evidence linking this compound to methemoglobinemia is not specified in the provided results, the potential for dyes and their metabolites to induce such effects is a recognized toxicological concern. scbt.commst.dk
Organ-Specific Effects from Repeated Exposure
Aquatic Ecotoxicity and Environmental Impact
The release of disperse dyes into water systems during textile manufacturing and laundering presents a significant environmental concern due to their persistence and potential toxicity to aquatic life. mdpi.com
Studies on various disperse dyes have demonstrated their potential for aquatic toxicity. While acute toxicity tests on some azo disperse dyes showed no effects near their water solubility limits, chronic studies revealed sensitivity in fish and aquatic invertebrates. canada.cacanada.ca Smaller azo disperse dye molecules, in particular, appear to be more bioavailable and thus potentially more toxic. canada.cacanada.ca
For example, research on Disperse Red 1, an azo dye, established its acute and chronic toxicity to several aquatic organisms. The water flea Daphnia similis was identified as a particularly sensitive species. researchgate.net Studies on other dyes have shown that they can inhibit the growth of algae and induce deformities in organisms like Hydra attenuata and the fish Danio rerio (zebrafish), leading to issues such as edemas, tail malformations, and delayed yolk sac absorption in fish larvae. researchgate.net The water-soluble fractions of oils, which can be analogous to how disperse dyes are present in water, have been shown to be toxic to the larval stages of various fish species, including red sea bream and black sea bream. pjoes.com
Table 1: Aquatic Toxicity of Disperse Red 1 (Commercial Product)
| Test Organism | Trophic Level | Endpoint | Result (µg/L) |
|---|---|---|---|
| Raphidocelis subcapitata | Producer | 72h EC50 (Growth) | 3,300 |
| Daphnia similis | Primary Consumer | 48h EC50 (Immobilization) | 1,800 |
| Daphnia similis | Primary Consumer | 21d NOEC (Reproduction) | 60 |
| Danio rerio | Secondary Consumer | 96h LC50 (Mortality) | >10,000 |
Source: Adapted from studies on the aquatic toxicity of a commercial product containing Disperse Red 1. researchgate.netresearchgate.net
Exposure to certain disperse dyes can have significant sublethal effects on aquatic organisms, impacting their reproduction, survival, and physical development. Chronic exposure to microplastic fibers, another pollutant found in textile effluent, has been observed to cause a dose-dependent reduction in the growth and reproduction of the water flea Ceriodaphnia dubia. stormwatershepherds.org.au Deformities in the carapace and antennae were also noted. stormwatershepherds.org.au
In studies with fish, textile dyes have been shown to induce malformations during embryonic and larval development. ub.edu For instance, some dyes caused curved spines and yolk sac edema in zebrafish larvae. ub.edu The inhibition of fish larvae hatching is another significant effect that has been reported, highlighting the potential for these dyes to impact fish population dynamics. researchgate.net These findings underscore the broad range of adverse effects that textile dyes can have on the developmental and reproductive processes of aquatic life.
Acute and Chronic Effects on Aquatic Organisms (Daphnia, Fish Larvae)
Genotoxicity and Mutagenicity Investigations
Genotoxicity and mutagenicity studies are crucial for assessing the potential of a chemical to cause genetic damage, which can lead to cancer or heritable mutations. researchgate.net Some disperse dyes, particularly those in the azo class, have demonstrated mutagenic potential. researchgate.net
Disperse Red 1, for example, has been shown to be mutagenic in human hepatoma (HepG2) cells and human lymphocytes, indicating it can cause damage at the chromosome level. researchgate.net Further studies on Disperse Red 1 identified some of its biotransformation products, such as 4-nitro-benzamine and 2-(ethylphenylamino)-ethanol, and found that the dye retained mutagenic activity in the Salmonella/microsome assay even after simulated metabolic processes. nih.gov However, it tested negative in the mouse lymphoma assay. nih.gov
Conflicting results are common in mutagenicity studies of dyes. For instance, Disperse Red 11 showed mixed results in bacterial assays, with some studies suggesting that the observed mutagenicity might be due to contaminants in the dye lot rather than the dye itself. nih.gov Similarly, studies on Solvent Red 1 have yielded conflicting results in both mammalian and bacterial systems, suggesting it may be a weak mutagen. nih.gov There is a general lack of empirical data for assessing the genotoxicity of many azo disperse dyes. canada.ca While some studies on reactive dyes did not detect genotoxicity, they did show cytotoxic effects, emphasizing the need for comprehensive toxicological profiling. ecotoxbrasil.org.br
Table 2: Genotoxicity and Mutagenicity of Selected Disperse Dyes
| Dye | Test System | Result | Reference |
|---|---|---|---|
| Disperse Red 1 | Human Lymphocytes & HepG2 cells (Micronucleus Assay) | Mutagenic | researchgate.net |
| Disperse Red 1 | Salmonella/microsome Assay (TA98, YG1041) | Mutagenic | nih.gov |
| Disperse Red 1 | Mouse Lymphoma Assay | Negative | nih.gov |
| Disperse Red 11 | Salmonella typhimurium (Ames test) | Mixed Results | nih.gov |
| Disperse Red 11 | Mouse Lymphoma Cells | Increased Mutants & Micronuclei | nih.gov |
| Disperse Red 11 | Chinese Hamster Ovary Cells | Increased Sister-Chromatid-Exchange | nih.gov |
| Solvent Red 1 | Mouse Lymphoma Cell Line | Increased Mutants & Micronuclei | nih.gov |
| Solvent Red 1 | Salmonella typhimurium (Ames test) | Mixed Results | nih.gov |
Salmonella Mutagenicity Assays and Frame-Shift Mutations
The Salmonella typhimurium reverse mutation assay, commonly known as the Ames test, is a standard method for evaluating the mutagenic potential of chemical substances. re-place.beaniara.com The test uses specialized strains of Salmonella that are unable to synthesize the amino acid histidine. re-place.be A positive test, indicated by the growth of bacterial colonies in a histidine-limited medium, shows that the chemical has caused a mutation restoring the gene's function. re-place.be
The tester strains are designed to detect different types of mutations. Strains such as TA98, TA1537, and TA1538 are specifically used to identify mutagens that cause frameshift mutations, which are alterations in the DNA sequence caused by insertions or deletions of nucleotides. re-place.beoekologischenetze.de While specific Ames test data for this compound is not detailed in the available research, studies on structurally related disperse dyes provide insight into the potential mechanisms of mutagenicity. For example, the azo dye Disperse Orange 1 has shown positive results in the Ames test, with greater responses observed in strain TA98, suggesting it primarily induces frameshift mutations. researchgate.net Similarly, Disperse Red 17, another disperse dye, was found to be mutagenic in an Ames test, causing a dose-dependent increase in revertants in strain TA98, which is indicative of frameshift mutations. europa.eu Many other disperse dyes have also tested positive in the Salmonella assay. mdpi.comresearchgate.net
Role of Nitroreductase and O-Acetyltransferase Enzymes
The mutagenic activity of many dyes is dependent on their metabolic activation into reactive intermediates. Two key enzyme families involved in this process, particularly for compounds containing nitroaromatic or aromatic amine groups, are nitroreductases and O-acetyltransferases. researchgate.netresearchgate.net These enzymes are present in the intestinal microflora and can also be found in the liver. researchgate.net
Nitroreductases catalyze the reduction of nitro groups to form hydroxylamino intermediates, while O-acetyltransferases can further activate these intermediates into highly reactive esters that can bind to DNA and cause mutations. The importance of these enzymes has been demonstrated using specialized Salmonella strains that either overproduce or are deficient in these enzymes. researchgate.netresearchgate.net For instance, the mutagenicity of the commercial dye product C.I. Disperse Blue 291 was significantly enhanced in Salmonella strain YG1041, which overproduces both nitroreductase and O-acetyltransferase, indicating that metabolites from these enzymes are mutagenic. researchgate.netunesp.br Likewise, the mutagenic effect of Disperse Orange 1 was greatly increased in strains overproducing these enzymes, confirming their critical role in its activation. researchgate.net This metabolic pathway is a crucial consideration for assessing the genotoxic risk of dyes that may be metabolized by gut bacteria following ingestion.
In Silico Molecular Docking Studies with Double-Stranded DNA Conformations
In silico molecular docking is a computational technique used to predict how a small molecule, or ligand, binds to a macromolecular target, such as DNA. mdpi.comresearchgate.net This method helps to visualize and analyze the potential mechanisms of genotoxicity at a molecular level by determining binding modes and affinities. mdpi.com
Studies have been conducted on various genotoxic azo dyes to characterize their interactions with double-stranded DNA (dsDNA). mdpi.comresearchgate.net These computational analyses have explored different binding modes, including minor groove binding and intercalation (where the dye molecule inserts itself between the base pairs of the DNA). mdpi.com For example, in a docking simulation with 14 genotoxic azo dyes, it was found that molecules like C.I. Disperse Red 1 favored binding to the minor groove of DNA, while others showed a preference for intercalation. mdpi.com Such studies identify critical structural features, like ring structures and polar groups, that contribute to a tight binding with dsDNA. mdpi.comresearchgate.net While these findings highlight the utility of molecular docking for understanding dye-DNA interactions, specific in silico docking studies modeling the interaction between the anthraquinone (B42736) dye this compound and dsDNA were not found in the reviewed literature.
Correlation between Chemical Structure and Genotoxic Potential
The genotoxic potential of a dye is closely linked to its chemical structure. This compound is an anthraquinone-based dye, a class of dyes known for their chemical stability. ontosight.ai This structure differs from azo dyes, which are characterized by one or more nitrogen-nitrogen double bonds (-N=N-). nih.gov Azo dyes can be cleaved by enzymes like azoreductase, found in intestinal microbiota, to form aromatic amines, some of which are known carcinogens. researchgate.netnih.gov
Specific functional groups attached to the core structure of a dye play a significant role in its toxicity. For many dyes, the presence of nitro groups is associated with higher mutagenic activity. researchgate.net The toxicity of a dye can also be influenced by the nature and position of substituents on its aromatic rings. researchgate.net For anthraquinone dyes specifically, it is suggested that oxidative DNA damage may play a role in their toxicity and that a genotoxic mode of action cannot be ruled out for this class of chemicals. industrialchemicals.gov.au The metabolism of amine-substituted anthraquinones is thought to be similar to that of aromatic amines, involving N-oxidation by cytochrome P450 enzymes, which can lead to toxic effects. industrialchemicals.gov.au
Sensitization and Allergic Reactions
Disperse dyes are recognized as significant causes of allergic contact dermatitis, a type of skin allergy that can develop from exposure to textiles. researchgate.neteuropa.eu It is estimated that approximately two-thirds of all textile-related allergy cases are attributable to disperse dyes. europa.eu These dyes are marginally soluble in water and are used to color synthetic fibers, but they can leach from the fabric onto the skin, particularly in the presence of moisture and friction, leading to sensitization. researchgate.neteuropa.eu
Once an individual is sensitized, even low concentrations of the allergen can trigger a reaction, which may include rashes and irritation. europa.eu While many disperse dyes are implicated, some are known to be particularly strong sensitizers. In one in vitro study, Disperse Red 1 was categorized as an "extreme sensitizer." nih.gov Patch testing is used to diagnose textile dye allergies, often using a mix of the most common allergenic disperse dyes. Although specific data on sensitization potential for this compound is limited, reports have noted cases of contact dermatitis from disperse red dyes generally. researchgate.net
Advanced Analytical Techniques for Disperse Red 86
Chromatographic Separation Methods
Chromatographic techniques are fundamental in isolating Disperse Red 86 from complex mixtures, enabling its precise measurement and characterization. High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the most prominently used methods.
High-Performance Liquid Chromatography (HPLC) with Various Detection Modes (UV/VIS, MS, ESI, APCI)
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of disperse dyes like this compound. waters.comlcms.cz A common approach involves reversed-phase (RP) HPLC, which separates compounds based on their hydrophobicity. sielc.com The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, often with an acidifier like phosphoric or formic acid. sielc.com For mass spectrometry (MS) compatible applications, formic acid is preferred over phosphoric acid. sielc.com
Multiple detection modes can be coupled with HPLC to enhance selectivity and sensitivity:
UV/VIS Detection: HPLC with UV/VIS detection is a standard method for analyzing disperse dyes. waters.com The system separates the dyes, and a photodiode array (PDA) detector records their absorption spectra, which can be used for identification. lcms.czmdpi.com
Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (HPLC-MS) provides molecular weight information, significantly improving identification confidence. waters.commdpi.com This is particularly useful for complex samples where UV/VIS spectra may not be sufficient for unambiguous identification. lcms.cz
Electrospray Ionization (ESI): ESI is a soft ionization technique commonly used in LC-MS to generate ions from macromolecules or polar compounds. It is suitable for the analysis of disperse dyes, including those extracted from textile fibers. waters.comnih.gov ESI-MS can operate in both positive and negative ion modes, allowing for the analysis of a wide range of dyes in a single run. labrulez.com
Atmospheric Pressure Chemical Ionization (APCI): APCI is another ionization technique that can be used with HPLC for the analysis of less polar compounds. waters.com It complements ESI and expands the range of analytes that can be detected.
A typical HPLC method for this compound might utilize a C18 column with a gradient elution program. lcms.czsielc.com For instance, a mobile phase gradient could start with a higher proportion of aqueous solvent and gradually increase the organic solvent (e.g., acetonitrile) to elute the dye. lcms.cz
Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Speed and Sensitivity
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically sub-2 µm) to achieve higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. waters.commdpi.com The use of UPLC can result in a more than five-fold increase in sample throughput and a significant reduction in solvent consumption, making it a more environmentally friendly and cost-effective option. waters.com
When coupled with tandem mass spectrometry (UPLC-MS/MS), this technique offers exceptional selectivity and sensitivity for the analysis of disperse dyes. mdpi.com The enhanced performance of UPLC systems, such as the ACQUITY UPLC H-Class System, allows for the rapid and robust analysis of a wide array of dyes, including this compound. waters.comlabrulez.com
Solid Phase Extraction (SPE) Coupled with LC-MS/MS for Environmental Samples
The analysis of this compound in environmental samples, such as wastewater, often requires a pre-concentration and clean-up step to remove interfering matrix components and enrich the analyte to detectable levels. oup.comnih.gov Solid Phase Extraction (SPE) is a widely used technique for this purpose. oup.comresearchgate.netresearchgate.net
The SPE-LC-MS/MS methodology involves passing the water sample through a solid sorbent cartridge, which retains the dye. The dye is then eluted with a small volume of an organic solvent, and the resulting extract is analyzed by LC-MS/MS. oup.comnih.gov This approach has been successfully applied to monitor disperse azo dyes in environmental water samples, achieving low limits of detection and quantification. oup.comnih.gov The use of tandem mass spectrometry (MS/MS) provides a high degree of certainty in the identification and quantification of the target analytes, even at trace levels. oup.com
Spectroscopic Characterization
Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound and confirming its identity. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are powerful tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules. msu.eduoxinst.com It provides detailed information about the chemical environment of individual atoms (specifically hydrogen and carbon) within the molecule. oxinst.com For this compound, ¹H NMR and ¹³C NMR spectra would reveal the arrangement of protons and carbon atoms, respectively, confirming the presence of the anthraquinone (B42736) core, methoxy (B1213986) group, and the p-toluenesulfonamide (B41071) substituent. researchgate.net The chemical shifts and coupling patterns observed in the NMR spectra are unique to the molecule's structure, providing definitive identification. msu.edu The structural characterization of disperse dyes is often accomplished through techniques including NMR spectroscopy. nih.gov
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule with a high degree of confidence. nih.govrsc.org This technique is crucial for confirming the molecular formula of this compound (C₂₂H₁₈N₂O₅S). HRMS is often used in conjunction with liquid chromatography (LC-HRMS) to analyze complex samples. mdpi.comnih.gov The high resolving power of HRMS can distinguish between compounds with very similar nominal masses, which is essential for the unambiguous identification of analytes in complex matrices like environmental samples or textile extracts. nih.gov
Fourier Transform Infrared (FTIR-ATR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy, particularly when coupled with an Attenuated Total Reflectance (ATR) accessory, is a powerful non-destructive technique for identifying the functional groups present in a molecule. researchgate.net In the analysis of this compound and its interaction with adsorbents, FTIR-ATR provides valuable insights into the chemical changes and bonding mechanisms. mdpi.com
When studying the adsorption of disperse dyes onto materials like modified olive pomace, FTIR spectra of the adsorbent before and after dye uptake reveal significant changes. mdpi.com For instance, the characteristic peaks of the dye become apparent in the spectrum of the adsorbent after the adsorption process. elsevier.es Key vibrational bands for azo dyes like this compound include N=N stretching, which typically appears in the 1500–1600 cm⁻¹ region. researchgate.net Research on Disperse Red 167 (C.I. 11338) has identified specific bands that are useful for quantitative analysis, such as the strong C=C bending at 748.28 cm⁻¹, medium C=C bending at 808.07 cm⁻¹, and O-H bending at 1411.71 cm⁻¹. ekb.eg These peaks show a linear correlation with concentration, making FTIR a viable tool for quantification. ekb.eg
In studies involving adsorbents, shifts in the positions and changes in the intensity of spectral bands can indicate the functional groups involved in the adsorption process. For example, a shift in the broad O-H and N-H stretching band (around 3300-3500 cm⁻¹) of an adsorbent after dye uptake suggests the involvement of these groups in binding the dye molecules. researchgate.netmdpi.com
Table 1: Characteristic FTIR-ATR Bands for Analysis of Disperse Dyes and Adsorbents
| Wavenumber (cm⁻¹) | Vibration Band Assignment | Significance in this compound Analysis |
| 3500 - 3300 | O-H and N-H stretching | Indicates the presence of hydroxyl and amino groups. Changes in this band after adsorption suggest their involvement in the binding process. researchgate.netmdpi.com |
| 2995 - 2900 | C-H stretching (aromatic/aliphatic) | Characteristic of the organic structure of the dye and adsorbent. mdpi.com |
| 1600 - 1500 | N=N stretching (azo group) | A key indicator for the presence of azo dyes like this compound. researchgate.net |
| 1411 | O-H bending | Can be used for quantitative analysis of some disperse dyes. ekb.eg |
| 808 | C=C bending | Another band that may be used for quantitative purposes. ekb.eg |
| 748 | C=C bending (strong) | A distinct peak useful for the quantification of certain disperse dyes. ekb.eg |
UV-Visible Spectroscopy for Concentration Quantification
UV-Visible spectroscopy is a fundamental technique for the quantitative analysis of colored compounds like this compound in aqueous solutions. This method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.
To quantify this compound, a UV-Vis spectrophotometer is used to measure the absorbance of a solution at the wavelength of maximum absorption (λmax). For disperse dyes, this λmax is typically in the visible region of the spectrum. For example, a study on the removal of a disperse dye from water identified the λmax at 600 nm. ceon.rs Another investigation involving Disperse Red 1 found a characteristic absorption band in the 390 to 550 nm range. researchgate.net
The quantification process involves creating a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. This technique is widely used to monitor the efficiency of dye removal from wastewater. ekb.eg For instance, the percentage of dye removal can be calculated by comparing the initial and final concentrations of the dye in the solution. ekb.eg
UV-Vis spectroscopy has been successfully used to determine the concentration of Disperse Red 1 in water samples, with a limit of detection of 2.47 × 10⁻⁶ mol L⁻¹ and a limit of quantification of 8.22 × 10⁻⁶ mol L⁻¹. scielo.br
Table 2: UV-Visible Spectroscopy Parameters for Disperse Dye Quantification
| Parameter | Description | Typical Value/Range for Disperse Dyes |
| λmax (Wavelength of Maximum Absorbance) | The wavelength at which the dye exhibits the highest absorbance. | 390 - 680 nm ceon.rsresearchgate.netresearchgate.net |
| Limit of Detection (LOD) | The lowest concentration of the dye that can be reliably detected. | Can be in the range of 10⁻⁶ mol L⁻¹ scielo.br |
| Limit of Quantification (LOQ) | The lowest concentration of the dye that can be quantitatively measured with acceptable precision and accuracy. | Can be in the range of 10⁻⁶ mol L⁻¹ scielo.br |
| Linearity Range | The concentration range over which the absorbance is directly proportional to the concentration. | Typically from 0.001 to 0.05 ppm for some disperse dyes, depending on the specific dye and analytical conditions. ekb.eg |
Microscopy and Surface Analysis
Scanning Electron Microscopy (SEM) is a vital technique for visualizing the surface morphology and topography of materials. ceon.rs In the context of this compound, SEM is primarily used to characterize the surface of adsorbents before and after the dye adsorption process. mdpi.com
By providing high-resolution images of the adsorbent's surface, SEM can reveal details about its porosity, texture, and particle shape. ceon.rsmdpi.com For example, an adsorbent derived from cotton waste was observed to be a finely dispersed material with heterogeneous porous particles under 100 μm. ceon.rs After the adsorption of this compound, SEM images can show changes in the surface morphology, such as the filling of pores or the coating of the surface with dye molecules, providing visual evidence of the adsorption process. mdpi.com This technique is often used in conjunction with other analyses to build a comprehensive understanding of the adsorption mechanism. elsevier.esekb.eg
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative technique used to determine the elemental composition and chemical states of the elements on the surface of a solid. eag.comthermofisher.com XPS analyzes the top 1-10 nm of a material's surface, making it ideal for studying surface modifications and the interactions between adsorbents and dyes like this compound. thermofisher.comcarleton.edu
In the study of dye adsorption, XPS can confirm the presence of the dye on the adsorbent's surface by detecting elements characteristic of the dye molecule that are not present in the original adsorbent. mdpi.com For this compound, which contains nitrogen atoms in its azo group and potentially other heteroatoms, XPS can track the N 1s signal to confirm its presence. mdpi.com Furthermore, high-resolution XPS scans of specific elements can provide information about their chemical environment (oxidation state), which can change upon interaction with the adsorbent. eag.com For example, analyzing the C 1s, O 1s, and N 1s spectra before and after adsorption can reveal changes in the chemical bonding, offering insights into the nature of the interaction between the dye and the adsorbent surface. mdpi.comelsevier.es
Table 3: Application of XPS in Adsorption Studies of this compound
| Analysis Type | Information Obtained | Relevance to this compound Adsorption |
| Survey Scan | Identifies all elements present on the surface. carleton.edu | Confirms the presence of the dye on the adsorbent by detecting its constituent elements (e.g., nitrogen). mdpi.com |
| High-Resolution Scan (e.g., C 1s, N 1s, O 1s) | Determines the chemical states and bonding environments of specific elements. eag.com | Provides evidence of chemical interactions between the dye's functional groups and the adsorbent surface. mdpi.com |
| Quantitative Analysis | Measures the atomic percentages of the elements on the surface. eag.com | Can be used to estimate the amount of dye adsorbed on the surface. |
Scanning Electron Microscopy (SEM) for Adsorbent Characterization
X-ray Diffraction for Crystalline Structure Determination
X-ray Diffraction (XRD) is a primary technique for investigating the crystalline structure of materials. anton-paar.com It provides information on the atomic arrangement, phase composition, and crystallinity of a substance by analyzing the diffraction pattern produced when X-rays interact with the crystal lattice. anton-paar.com The fundamental principle is described by Bragg's Law. anton-paar.com
While this compound itself can be analyzed to determine its crystalline or amorphous nature, XRD is more commonly employed in this context to study the adsorbent material. mdpi.com The XRD pattern of an adsorbent can reveal whether it is crystalline, amorphous, or a mixture of both. ekb.egscirp.org Changes in the XRD pattern of an adsorbent after dye adsorption can indicate interactions that affect its crystalline structure. For instance, the intercalation of dye molecules into the layers of a clay-based adsorbent would lead to a shift in the diffraction peaks. A study on the adsorption of dyes onto calcined hydrotalcite used XRD to verify the structural integrity of the adsorbent and confirm the adsorption of the dyes. elsevier.es Similarly, research on modified spent mushroom waste as an adsorbent utilized XRD to determine the crystalline properties before and after modification. mdpi.com In some cases, the analysis of a dye powder itself with XRD can reveal a crystalline structure. scirp.org
Theoretical and Computational Studies of Disperse Red 86
Molecular Modeling for Geometric and Electronic Structure Prediction
Molecular modeling techniques are pivotal in predicting the three-dimensional structure and electronic characteristics of dye molecules. For complex organic molecules like Disperse Red 86, semi-empirical methods offer a balance between computational cost and accuracy. researchgate.net
A variety of semi-empirical methods have been employed to predict the equilibrium geometries of disperse dyes, including those structurally related to this compound. researchgate.netresearchgate.net These methods, such as Modified Neglect of Diatomic Overlap (MNDO), Modified Intermediate Neglect of Differential Overlap (MINDO/3), Austin Model 1 (AM1), and Parameterized Model 3 (PM3), are available in software packages like MOPAC. researchgate.netresearchgate.net Additionally, Complete Neglect of Differential Overlap (CNDO) and Intermediate Neglect of Differential Overlap (INDO) Hamiltonians, implemented in programs like ZINDO, have been utilized for self-consistent field energy calculations. researchgate.netresearchgate.net
To enhance the accuracy of these predictions, optimizations are often initiated from a structure that has been pre-optimized using a molecular mechanics forcefield, such as MM2. researchgate.netresearchgate.net Comparative studies have shown that among these methods, PM3 and AM1 provide the best correlation between predicted and experimental values for atomic and hydrogen bond lengths when compared to X-ray crystal structures of similar disperse dyes. researchgate.netresearchgate.net Specifically, MINDO/3 has been noted for providing the closest predictions for the improper torsion angle associated with aryl amino groups. researchgate.netresearchgate.net However, it has been observed that PM3 and, to a lesser degree, AM1, may distort the planarity of aryl amino nitrogen atoms. researchgate.netresearchgate.net
Table 1: Comparison of Semi-Empirical Method Performance for Predicting Molecular Geometry of Disperse Dyes
| Method | Strengths | Weaknesses |
| PM3 | Good correlation for atomic and hydrogen bond lengths. researchgate.netresearchgate.net Superior in simulating hydrogen-bonding interactions. ncsu.edu | Tends to pyramidalize conjugated arylamino nitrogen atoms. ncsu.edu |
| AM1 | Good correlation for atomic and hydrogen bond lengths. researchgate.netresearchgate.net | Less severe pyramidalization of arylamino nitrogen atoms compared to PM3. ncsu.edu |
| MINDO/3 | Closest predictions of improper torsion angles for aryl amino groups. researchgate.netresearchgate.net | |
| MNDO | Less accurate for bond lengths and hydrogen bonding compared to PM3 and AM1. ncsu.edu | |
| CNDO | Not effective for predicting hydrogen bonding. ncsu.edu | |
| INDO | Not effective in predicting hydrogen bonding. ncsu.edu |
Frontier Molecular Orbital (FMO) theory is a fundamental framework for predicting the reactivity of molecules by analyzing their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). taylorandfrancis.comnumberanalytics.comwikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for characterizing chemical reactivity and kinetic stability. malayajournal.org
In the context of dyes, the HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. malayajournal.org The energies of these orbitals provide insights into the electronic properties of the dye molecule. For instance, theoretical calculations can predict how substituents on the dye structure will alter the HOMO and LUMO energy levels, thereby influencing its color and reactivity. taylorandfrancis.com The interaction between the occupied orbitals of one molecule and the unoccupied orbitals of another is a key factor driving chemical reactions. wikipedia.org Computational studies using FMO theory can help understand and predict the behavior of dyes in various applications. taylorandfrancis.comnumberanalytics.com
Semi-Empirical Methods (MNDO, MINDO/3, AM1, PM3, CNDO, INDO)
Computational Simulations of Dye-Substrate Interactions
Computational simulations are instrumental in understanding how dye molecules like this compound interact with different materials at a molecular level. These models can predict adsorption behaviors and reaction pathways, providing valuable information for optimizing dyeing processes and understanding degradation mechanisms.
The adsorption of disperse dyes onto substrates like polyester (B1180765) is a complex process influenced by factors such as van der Waals forces and hydrogen bonding. Computational models can simulate these interactions, helping to elucidate the adsorption mechanism. Studies on similar disperse dyes have shown that the adsorption process can often be described by models like the Freundlich isotherm, which suggests heterogeneous multilayer adsorption. researchgate.net
Kinetic models are also employed to understand the rate of adsorption. The intra-particle diffusion model, for example, has been used to show that adsorption can be a multi-step process, involving both surface adsorption and diffusion into the pores of the adsorbent. researchgate.net The pseudo-second-order kinetic model is often indicative of chemical adsorption involving electron exchange between the dye and the substrate. rsc.org By simulating these processes, researchers can gain insights into how factors like pH and temperature affect dye uptake. nih.govmdpi.com
In silico methods are increasingly used to predict the photochemical reaction pathways of dyes. researchgate.net Photochemical degradation is a significant factor in the light fastness of dyes. sci-hub.ru Computational chemistry can be used to study the mechanisms of these reactions, such as those initiated by hydroxyl radicals. dntb.gov.ua
For instance, computational studies can model the photoexcitation of a dye molecule and the subsequent structural relaxation pathways. rsc.org Density Functional Theory (DFT) is a powerful tool in this regard, allowing for the calculation of excited-state properties and the simulation of reaction mechanisms. researchgate.netbiointerfaceresearch.com These simulations can identify the most likely sites for chemical attack and the potential degradation products, which is crucial for assessing the environmental impact of dyes. unesp.br The interaction of dye molecules with silica-based materials, for example, can alter their photochemical behavior, a phenomenon that can be investigated through computational modeling. acs.org
Emerging Research Directions and Future Perspectives for Disperse Red 86
Elucidation of Complex Photochemical Models for Reversible Photodegradation
The photodegradation of organic dyes is a complex process that can limit their industrial utility. rsc.org However, some dyes, particularly anthraquinone (B42736) derivatives, exhibit a phenomenon known as reversible photodegradation or self-healing, where the dye molecules can partially recover from a photodamaged state. rsc.orgaip.org Understanding the intricate photochemical mechanisms behind this process is a significant area of active research.
Currently, precise photochemical models for the reversible photodegradation of many dye-doped polymers are still under development. rsc.org For anthraquinone dyes, several potential mechanisms have been proposed to explain photodegradation and self-healing phenomena. These include:
Photo-induced intramolecular proton transfer (IPT) tautomerization. rsc.org
Self-healing through the formation of twisted intramolecular charge transfer (TICT) states. rsc.org
Formation of dye molecule domains through hydrogen bonding with the polymer matrix. rsc.org
Reversible photocycloaddition. rsc.org
One proposed model, the photothermally induced chemical reaction (PTCR) hypothesis, suggests that the absorbed photon energy is transferred from the dye to the surrounding polymer matrix, leading to localized heating. aip.org This can cause a series of chemical reactions between the dye and the polymer, resulting in both reversible and irreversible degradation products. aip.org Spectroscopic studies, including Fourier Transform Infrared (FTIR) spectroscopy, have been employed to investigate these mechanisms by identifying the changes in both the dye and the polymer structure upon irradiation. aip.org
While much of the research has focused on model compounds like Disperse Orange 11, the findings provide a framework for understanding the photodegradation of other anthraquinone dyes such as Disperse Red 86. Future research will likely involve advanced spectroscopic techniques and computational modeling to develop more accurate and predictive models for the reversible photodegradation of this compound in various matrices. rsc.orgaip.org This understanding is crucial for designing more photostable dye systems for various applications.
Development of Novel and Cost-Effective Adsorbent Materials
The removal of dyes from industrial effluents is a critical step in wastewater treatment. Adsorption is considered a highly effective and economical method for this purpose. doi.org A significant trend in current research is the development of novel, low-cost adsorbent materials, particularly those derived from agricultural waste. researchgate.netscribd.comfrontiersin.org
These bio-adsorbents are attractive due to their abundance, low cost, and eco-friendly nature. researchgate.net Research has shown that various agricultural byproducts can be effective in removing dyes from aqueous solutions. scribd.com The efficiency of these materials often depends on factors such as the pH of the solution, initial dye concentration, adsorbent dosage, and temperature. doi.orgresearchgate.net
One study specifically investigated the use of olive pomace, a solid residue from olive oil production, as a low-cost adsorbent for the removal of Disperse Red from wastewater. mdpi.com The study found that olive pomace, which consists of cellulose (B213188), lignin (B12514952), amino acids, and other organic compounds, showed excellent performance in sequestering the dye. mdpi.com The interaction between the dye and the adsorbent was influenced by contact time, adsorbent dosage, pH, and temperature. mdpi.com This research highlights the potential of recycling agricultural waste to mitigate pollution from textile dyes like this compound. mdpi.com
Another area of development is the creation of novel hybrid adsorbents. For instance, a hybrid material, NiAl LDH@DICD, was synthesized and showed a dye removal efficiency of 87% for Congo red, demonstrating the potential for such materials in environmental remediation. researchgate.net Future research will likely focus on identifying and optimizing other low-cost adsorbents and developing new composite materials with enhanced adsorption capacities specifically for anthraquinone dyes like this compound.
Table 1: Comparison of Adsorption Capacities of Various Low-Cost Adsorbents for Different Dyes
| Adsorbent | Dye | Maximum Adsorption Capacity (mg/g) | Reference |
|---|---|---|---|
| Papaya Seeds | Methylene Blue | 555.56 | researchgate.net |
| Orange Peels | Malachite Green | 483.63 | researchgate.net |
| Dredging Sediment (DSD) | Crystal Violet | 243.6 | mdpi.com |
| Olive Pomace | Disperse Red | Data not specified in abstract | mdpi.com |
Innovation in Sustainable Wastewater Treatment Technologies
Beyond adsorption, there is a strong push towards innovative and sustainable technologies for the complete degradation of dyes in wastewater. Advanced Oxidation Processes (AOPs) and biological treatments are at the forefront of this research. sciencepublishinggroup.comfrontiersin.orgmdpi.com
AOPs are chemical treatment methods that rely on the generation of highly reactive species, most notably hydroxyl radicals, to oxidize and mineralize organic pollutants into less harmful substances like carbon dioxide and water. sciencepublishinggroup.comijcce.ac.ir Various AOPs, including ozonation, Fenton and photo-Fenton processes, and UV/H₂O₂ systems, have shown promise in decolorizing and degrading textile dyes. sciencepublishinggroup.comnih.govmdpi.com The combination of these processes, for example, ultrasound with the Fenton process, can lead to synergistic effects and enhanced degradation efficiency. nih.gov The effectiveness of AOPs is influenced by parameters such as pH, temperature, and the concentration of the oxidant. mdpi.com
Biological methods, employing microorganisms like bacteria, fungi, and algae, offer a cost-effective and environmentally friendly alternative for treating dye effluents. frontiersin.orgmdpi.com These methods can decolorize textile wastewater with minimal sludge production. frontiersin.org Research has demonstrated that white-rot fungi, for instance, can effectively decolorize anthraquinone dyes. One study found that Pleurotus ostreatus achieved a 73.13% decolorization efficiency for a Disperse Red dye. mdpi.com Microbial fuel cells and other bio-electrochemical systems are also being explored for their potential in azo dye removal. nih.gov
Future innovations will likely focus on integrating different treatment methods, such as combining AOPs with biological treatments, to create more efficient and sustainable systems for the complete mineralization of persistent dyes like this compound. sciencepublishinggroup.comnih.gov
Table 2: Overview of Sustainable Wastewater Treatment Technologies for Dyes
| Technology | Description | Advantages | Limitations | Reference |
|---|---|---|---|---|
| Advanced Oxidation Processes (AOPs) | Chemical processes that generate highly reactive radicals to oxidize pollutants. | Can achieve complete mineralization of dyes. | Can be costly and may require specific operating conditions. | sciencepublishinggroup.comijcce.ac.ir |
| Biological Treatment (Microbial Decolorization) | Utilizes microorganisms (bacteria, fungi, algae) to break down dyes. | Cost-effective, environmentally friendly, and produces less sludge. | May be slower than chemical methods and less effective for some dyes. | frontiersin.orgmdpi.com |
| Membrane Filtration (e.g., Nanofiltration, Reverse Osmosis) | Physically separates dye molecules from water using semi-permeable membranes. | Effective for color removal and allows for water reuse. | Can be expensive and prone to membrane fouling. | frontiersin.orgmdpi.com |
| Bio-electrochemical Systems | Combine biological and electrochemical processes for pollutant removal. | Potential for energy recovery while treating wastewater. | Technology is still under development for large-scale applications. | nih.gov |
Comprehensive Assessment of Exposure Pathways and Environmental Transport
The primary route for the environmental release of unfixed dyes like this compound is through wastewater from textile and leather processing facilities. Once in the aquatic environment, the fate of the dye is influenced by factors such as its water solubility, potential for sorption to sediment, and biodegradability. canada.ca Disperse dyes, being hydrophobic, have a tendency to adsorb onto sediments. canada.ca
Exposure to humans and other organisms can occur through various pathways. For workers in manufacturing facilities, the main exposure route is likely to be through the skin, with a lower risk of inhalation, especially when the dye is in a liquid formulation. For the general population, exposure could potentially occur through contact with products colored with the dye.
Future research will likely involve more sophisticated environmental modeling to predict the concentration and distribution of this compound in different environmental compartments. This includes developing a better understanding of its degradation pathways, both biotic and abiotic, and its potential for bioaccumulation in organisms. Such comprehensive assessments are necessary for establishing effective environmental regulations and management strategies.
Design of Dyes with Reduced Environmental and Health Impact
A key long-term strategy for mitigating the negative effects of synthetic dyes is the design and synthesis of new colorants that are inherently more environmentally benign. This involves creating dyes that are less toxic, more biodegradable, and have higher fixation rates to reduce waste.
Research is exploring several avenues to achieve this. One approach is to modify the chemical structure of existing dyes to reduce their harmful properties. For example, the introduction of certain functional groups can alter a dye's toxicity or biodegradability.
Another significant area of research is the development of dyes from renewable resources, often referred to as "biocolours." ijrrjournal.com These can be derived from plant origins and may offer advantages such as being antimicrobial and acting as antioxidants. ijrrjournal.com However, challenges remain in terms of the scalability, cost-effectiveness, and performance (e.g., color fastness) of natural dyes compared to their synthetic counterparts. longdom.org
The principles of "green chemistry" are also being applied to the synthesis of dyes. This includes using more environmentally friendly solvents, catalysts, and reaction conditions to minimize waste and energy consumption during the manufacturing process. arrowy-flier.com For example, solvent-free synthesis of azo dyes via grinding at room temperature has been explored as a greener alternative to traditional methods. arrowy-flier.com
For anthraquinone dyes like this compound, future research will focus on creating alternatives that maintain the desirable properties of vibrant color and stability while being designed for reduced environmental persistence and toxicity. google.com This includes exploring new chromophores and modifying the anthraquinone backbone to enhance biodegradability. An example of an environmentally friendly preparation method for a solvent blue dye, which is also an anthraquinone derivative, involves optimizing reaction conditions to improve yield and reduce waste discharge.
Q & A
Q. What are the key physicochemical properties of Disperse Red 86 relevant to dye formulation?
this compound (CAS 81-68-5) is an anthraquinone-derived dye with the molecular formula C₂₂H₁₈N₂O₅S. Critical properties include its thermal stability, particle size distribution (20–35 nm in optimized ink formulations), and surface tension (measured at 20°C using a Dataphysics tensiometer). These parameters are essential for ensuring compatibility with industrial processes like inkjet printing . Methodologically, researchers should prioritize dynamic light scattering (DLS) for particle size analysis and rotational viscometry for viscosity measurements under controlled temperature conditions .
Q. What standardized protocols exist for assessing this compound’s environmental persistence?
The Canadian government’s 2009 screening assessment provides a framework for evaluating environmental persistence, including biodegradation potential and bioaccumulation factors. Key metrics include the octanol-water partition coefficient (log Kₐₜₒ) and hydrolysis half-life. Researchers should follow OECD Test Guidelines 301 (Ready Biodegradability) and 305 (Bioaccumulation in Fish) to replicate these assessments. Note that this compound was deemed non-persistent due to low bioaccumulation potential (BCF < 100) and rapid degradation in aquatic systems .
Advanced Research Questions
Q. How can researchers resolve contradictions in data on this compound’s environmental impact across studies?
Discrepancies often arise from variations in experimental conditions (e.g., pH, temperature, microbial activity). A systematic approach includes:
- Meta-analysis : Compare datasets using standardized metrics (e.g., half-life in water, soil, and sediment).
- Controlled replication : Isolate variables (e.g., UV exposure vs. microbial degradation) to identify dominant degradation pathways.
- Sensitivity analysis : Use tools like Monte Carlo simulations to quantify uncertainty in persistence estimates . Example: The Canadian assessment found no harm to organisms, but conflicting lab studies may use higher concentrations; adjust experimental designs to reflect real-world exposure levels .
Q. What methodologies optimize this compound’s stability in ink formulations under varying storage conditions?
Stability testing should include:
- Thermal stability : Incubate samples at 60°C for 14 days; monitor particle aggregation via DLS and viscosity changes (Anton Paar Rheolab QC) .
- Freeze-thaw cycles : Subject samples to -20°C for 24 hours, then assess redispersibility through centrifugation (3,000 rpm for 30 minutes) and UV-Vis absorbance (R = [A₁ - A]/A) .
- Additive optimization : Use 6–14 wt% ethylene glycol/glycerol blends and ≤0.15 wt% SDS for enhanced colloidal stability (see Table 1).
Table 1 : Optimal Additive Concentrations for this compound Ink Stability
Q. How can researchers ensure reproducibility in this compound studies involving complex matrices (e.g., textiles or plastics)?
- Matrix-specific protocols : For textiles, pre-treat substrates with 0.2 wt% sodium dodecyl sulfate (SDS) to minimize dye-fiber interactions.
- Inter-laboratory validation : Share raw data (e.g., particle size distributions, spectral absorbance curves) via repositories like Zenodo.
- Statistical rigor : Report means ± SD for triplicate measurements and use ANOVA to compare batch-to-batch variability .
Q. What advanced analytical techniques characterize this compound’s degradation byproducts in environmental samples?
Combine:
- LC-MS/MS : Identify anthraquinone derivatives (e.g., sulfonated intermediates) with a C18 column and 0.1% formic acid mobile phase.
- FTIR spectroscopy : Detect functional group changes (e.g., loss of sulfonic acid moieties at 1,040 cm⁻¹).
- Ecotoxicity assays : Use Daphnia magna acute toxicity tests (48-hour LC₅₀) to correlate degradation byproduct concentrations with ecological risk .
Methodological Considerations
- Data contradictions : Address outliers by cross-referencing with environmental fate models (e.g., EPI Suite) and peer-reviewed degradation studies .
- Ethical data sharing : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) when publishing datasets, ensuring compliance with institutional review boards (IRBs) for studies involving human-derived materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
